

An In-depth Technical Guide to 2-(Bromomethyl)-1,4-dioxane

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Compound of Interest

Compound Name: 2-(Bromomethyl)-1,4-dioxane

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Introduction

2-(Bromomethyl)-1,4-dioxane is a heterocyclic organic compound with the chemical formula $C_5H_9BrO_2$. As a bifunctional molecule, featuring a reactive bromomethyl group and a stable dioxane ring, it serves as a valuable building block in organic synthesis. Its structure is of interest to medicinal chemists and materials scientists for the introduction of the 1,4-dioxane moiety into larger molecules, potentially influencing properties such as solubility, metabolic stability, and conformational rigidity. This guide provides a summary of its physical characteristics, a general protocol for its synthesis, and an overview of its reactivity.

Physical Characteristics

Experimentally determined physical properties for **2-(Bromomethyl)-1,4-dioxane** are not widely available in the published literature. The following table summarizes predicted physicochemical properties for this compound.^[1] Researchers should use these values with the understanding that they are computational estimates and may differ from experimental values.

Property	Value	Notes
Molecular Formula	C ₅ H ₉ BrO ₂	
Molecular Weight	181.03 g/mol	[2][3]
CAS Number	1339058-38-6	[1][2][3]
Density	1.5 ± 0.1 g/cm ³	Predicted
Boiling Point	214.5 ± 25.0 °C at 760 mmHg	Predicted
Flash Point	86.0 ± 14.4 °C	Predicted
Vapor Pressure	0.2 ± 0.4 mmHg at 25°C	Predicted
Refractive Index	1.467	Predicted

Synthesis Protocol

A specific, peer-reviewed synthesis protocol for **2-(Bromomethyl)-1,4-dioxane** is not readily available. However, a common method for the preparation of such α-haloethers is the bromination of the corresponding alcohol. The following is a generalized experimental protocol adapted from standard organic synthesis procedures for the conversion of an alcohol to a bromide, which can be applied to the synthesis of **2-(Bromomethyl)-1,4-dioxane** from 2-(Hydroxymethyl)-1,4-dioxane.

Reaction:



Materials:

- 2-(Hydroxymethyl)-1,4-dioxane
- Phosphorus tribromide (PBr₃)
- Anhydrous diethyl ether or dichloromethane
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(Hydroxymethyl)-1,4-dioxane (1.0 equivalent) in anhydrous diethyl ether or dichloromethane. Cool the solution to 0 °C using an ice bath.
- **Addition of Brominating Agent:** Add phosphorus tribromide (PBr_3) (0.4 equivalents) dropwise to the stirred solution via a dropping funnel. Maintain the temperature at 0 °C during the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Quenching:** Carefully quench the reaction by slowly pouring the mixture over crushed ice.
- **Workup:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure

using a rotary evaporator to obtain the crude product.

- Purification: Purify the crude **2-(Bromomethyl)-1,4-dioxane** by vacuum distillation or flash column chromatography on silica gel.

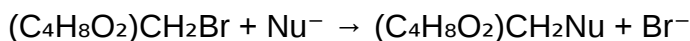
Reactivity and Applications

The primary mode of reactivity for **2-(Bromomethyl)-1,4-dioxane** is nucleophilic substitution at the bromomethyl group. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This makes the compound a useful reagent for introducing the 1,4-dioxane-2-ylmethyl moiety into various molecular scaffolds.

Nucleophilic Substitution Reactions

2-(Bromomethyl)-1,4-dioxane is an excellent substrate for S_N2 reactions. A variety of nucleophiles can be used to displace the bromide ion, leading to the formation of a new carbon-nucleophile bond.

General Reaction Scheme:



Where Nu⁻ can be a variety of nucleophiles, including:

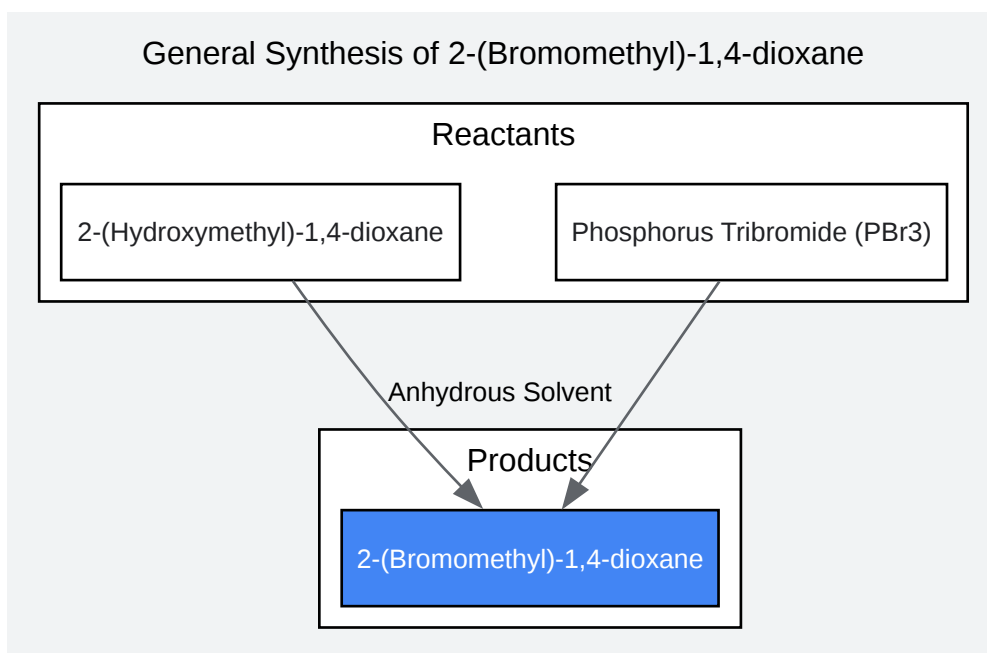
- Amines (R₂NH): to form substituted amines.
- Azides (N₃⁻): to form azides, which can be further reduced to primary amines.
- Thiols (RSH): to form thioethers.
- Cyanides (CN⁻): to form nitriles, which can be hydrolyzed to carboxylic acids.
- Carboxylates (RCOO⁻): to form esters.
- Alkoxides (RO⁻): to form ethers.

The choice of solvent and reaction conditions is crucial to favor substitution over potential elimination side reactions.^[4] Polar aprotic solvents such as DMF or DMSO are often employed

to facilitate S_N2 reactions.[5]

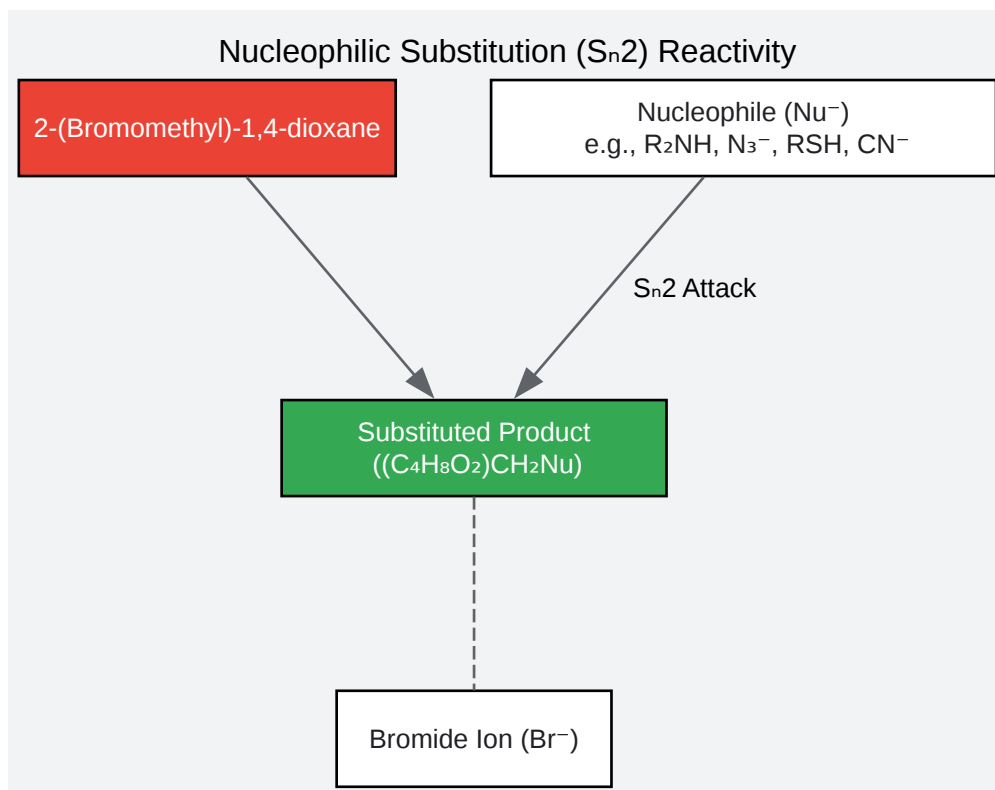
Visualizations

The following diagrams illustrate the general synthesis and reactivity of **2-(Bromomethyl)-1,4-dioxane**.



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Caption: Synthetic pathway for **2-(Bromomethyl)-1,4-dioxane**.



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Caption: General S_N2 reaction of **2-(Bromomethyl)-1,4-dioxane**.

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